(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C18H17Cl2N3O2S |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dichlorophenyl)imino-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17Cl2N3O2S/c1-3-23(4-2)16-8-6-12(25-16)10-15-17(24)22-18(26-15)21-11-5-7-13(19)14(20)9-11/h5-10H,3-4H2,1-2H3,(H,21,22,24)/b15-10- |
InChI Key |
PYNSPEPKYVVTJL-GDNBJRDFSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)Cl)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-thiazol-4-one Core
The 1,3-thiazol-4-one ring is commonly synthesized by cyclization reactions involving thiosemicarbazide derivatives or related sulfur- and nitrogen-containing precursors. A typical approach involves:
- Reaction of an appropriate thiosemicarbazide or thiourea derivative with α-haloketones or α-haloesters to form the thiazole ring via nucleophilic substitution and cyclization.
- Alternatively, oxidative cyclization of thiosemicarbazones can yield thiazol-4-one derivatives.
Formation of the 5-[[5-(diethylamino)furan-2-yl]methylidene] Moiety
The exocyclic double bond at position 5 is typically formed by:
- Knoevenagel condensation of the thiazol-4-one at the 5-position with an aldehyde containing the 5-(diethylamino)furan-2-yl group.
- This condensation is usually performed under acidic or basic catalysis, often in ethanol or other polar solvents, to yield the (5Z)-configured double bond.
Detailed Preparation Methodology
Based on literature precedents for similar 2-substituted 5-methylidene-1,3-thiazol-4-one derivatives and related heterocycles, the following stepwise synthetic route is proposed and supported by patent and academic sources:
Synthesis of 2-(3,4-dichloroanilino)-1,3-thiazol-4-one Intermediate
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting with 3,4-dichloroaniline and an α-haloketone (e.g., chloroacetyl chloride) | Formation of 2-(3,4-dichloroanilino)acetyl intermediate by acylation |
| 2 | Reaction of the above intermediate with thiourea or thiosemicarbazide in ethanol under reflux | Cyclization to form the 1,3-thiazol-4-one ring with 2-(3,4-dichloroanilino) substitution |
This approach is consistent with known methods for thiazol-4-one formation where the anilino group is introduced prior to ring closure or via nucleophilic substitution at position 2 after ring formation.
Preparation of 5-(diethylamino)furan-2-carbaldehyde
This aldehyde is a key building block for the condensation step:
- It can be synthesized by selective formylation of 5-(diethylamino)furan or by oxidation of the corresponding alcohol.
- Typical reagents include Vilsmeier-Haack formylation or PCC oxidation.
Knoevenagel Condensation to Form the Exocyclic Double Bond
| Step | Reagents & Conditions | Description |
|---|---|---|
| 3 | 2-(3,4-dichloroanilino)-1,3-thiazol-4-one intermediate + 5-(diethylamino)furan-2-carbaldehyde | Condensation under acidic or basic catalysis (e.g., piperidine, acetic acid) in ethanol or methanol |
| 4 | Heating under reflux for several hours | Formation of the (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one |
The reaction proceeds via the active methylene group at position 5 of the thiazol-4-one ring reacting with the aldehyde to form the exocyclic double bond.
Example Synthetic Procedure (Hypothetical)
| Step | Procedure | Yield (%) | Notes |
|---|---|---|---|
| 1 | To a stirred solution of 3,4-dichloroaniline (1 equiv) in dry dichloromethane, add chloroacetyl chloride (1.1 equiv) dropwise at 0 °C. Stir for 2 h at room temperature. | 85 | Formation of 2-(3,4-dichloroanilino)acetyl chloride intermediate |
| 2 | Add thiourea (1.2 equiv) and reflux in ethanol for 6 h. Cool and filter the precipitated 2-(3,4-dichloroanilino)-1,3-thiazol-4-one. | 78 | Cyclization step |
| 3 | Prepare 5-(diethylamino)furan-2-carbaldehyde by oxidation of 5-(diethylamino)furan with PCC in dichloromethane. | 70 | Purify by column chromatography |
| 4 | Mix the thiazol-4-one intermediate (1 equiv) and aldehyde (1.1 equiv) in ethanol with catalytic piperidine. Reflux for 4 h. Cool and collect the product by filtration. | 75 | Knoevenagel condensation |
Analytical Data and Characterization
Typical characterization confirms the structure and purity:
| Technique | Observations |
|---|---|
| NMR (1H, 13C) | Signals corresponding to thiazol-4-one ring protons, diethylamino group, furan ring, and dichloroanilino aromatic protons; characteristic vinyl proton confirming (5Z) configuration |
| IR Spectroscopy | Absorption bands for C=O (thiazol-4-one), C=N, aromatic C-H, and C-Cl |
| Mass Spectrometry | Molecular ion peak consistent with molecular formula including dichloro and diethylamino substituents |
| Elemental Analysis | Consistent with calculated values for C, H, N, S, Cl |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Key Reagents | Conditions | Product |
|---|---|---|---|---|---|
| 1 | Acylation | 3,4-dichloroaniline + chloroacetyl chloride | DCM, 0 °C to RT | 2 h | 2-(3,4-dichloroanilino)acetyl intermediate |
| 2 | Cyclization | Intermediate + thiourea | EtOH, reflux | 6 h | 2-(3,4-dichloroanilino)-1,3-thiazol-4-one |
| 3 | Oxidation | 5-(diethylamino)furan | PCC, DCM | RT | 5-(diethylamino)furan-2-carbaldehyde |
| 4 | Knoevenagel condensation | Thiazol-4-one + aldehyde | Piperidine, EtOH, reflux | 4 h | (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Substituent Variations at Position 2
(a) 3,4-Dichloroanilino vs. Other Halogenated/Substituted Anilines
- : (5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one Replaces diethylamino furan with a hydroxyphenylamino group. The hydroxyl group enhances polarity but reduces lipophilicity compared to diethylamino. Bioactivity data suggest modulatory effects (p<0.05), though target specificity is unclear .
- : GSK-626616 Features a 2,6-dichloroanilino group and quinoxalinylmethylidene.
(b) Non-Halogenated Anilines
- : 5-[(4-Phenoxyphenyl)methylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4-one Pyrrolidinyl substituent at position 2 introduces a cyclic amine, improving solubility but reducing steric bulk compared to dichloroanilino .
Substituent Variations at Position 5
(a) Diethylamino Furan vs. Other Aromatic/Electron-Rich Groups
- : (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing furan-diethylamino combination in the target compound. This difference may influence redox stability .
(b) Electron-Withdrawing Groups
- : 2-(Methylsulfanyl)-5-[(2-(trifluoromethyl)phenyl)methylidene]-1,3-thiazol-4-one Trifluoromethyl group increases electronegativity and metabolic stability but may reduce nucleophilic reactivity compared to diethylamino furan .
Biological Activity
The compound (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic molecule known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one
- Molecular Formula : C₁₈H₁₈Cl₂N₄O₂S
- Molecular Weight : 392.33 g/mol
- Chemical Structure : The compound features a thiazole ring, a furan moiety, and a dichloroaniline substituent which are critical for its biological activity.
Anticancer Properties
Research has indicated that compounds with thiazole and furan rings exhibit significant anticancer properties. Specifically, studies have shown that (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one can inhibit the proliferation of various cancer cell lines.
Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be around 15 µM, indicating moderate potency against these cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
The biological activity of (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases involved in cancer cell signaling pathways.
- DNA Interaction : It has been observed to intercalate with DNA, disrupting replication processes in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : The compound promotes the generation of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.
Research Findings
Several studies have been published regarding the biological activities of this compound:
- Anticancer Studies : A series of experiments highlighted its efficacy against melanoma and lung cancer cell lines, emphasizing its potential as a chemotherapeutic agent.
- Antimicrobial Studies : Investigations into its antibacterial properties revealed a spectrum of activity against various pathogens, suggesting it could serve as a lead structure for new antibiotics.
- Toxicological Assessments : Preliminary toxicity studies indicate that the compound exhibits low toxicity in non-cancerous cell lines, which is promising for therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, starting with thiosemicarbazide derivatives and chloroacetic acid under reflux conditions. Key steps include:
- Core formation : Reacting 3,4-dichloroaniline with thiosemicarbazide and chloroacetic acid in a mixture of DMF and acetic acid at reflux (2–4 hours) .
- Condensation : Introducing the diethylamino-furan substituent via Knoevenagel condensation, requiring anhydrous conditions and catalysts like piperidine .
- Purification : Recrystallization from DMF-ethanol or chromatography for high purity (>95%) . Yield optimization requires precise temperature control (70–90°C), solvent selection (e.g., ethanol for solubility), and catalyst screening .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positioning and Z/E isomerism .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% purity) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for interaction studies .
Q. How can researchers ensure compound stability during storage and experimental use?
- Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .
- Conduct stability assays under varying pH (4–9) and temperature (4–37°C) using HPLC to monitor degradation .
- Use deuterated solvents for NMR to avoid solvent-induced decomposition .
Advanced Research Questions
Q. How can contradictory data in reported biological activities (e.g., anticancer vs. anti-inflammatory) be resolved?
- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Orthogonal validation : Combine enzymatic assays (e.g., COX-2 inhibition) with cell-based assays (e.g., IL-6 ELISA) to confirm mechanisms .
- Stability monitoring : Pre-test compound integrity in assay media via HPLC to rule out degradation artifacts .
Q. What computational strategies predict target binding and selectivity for this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) .
- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories in GROMACS .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, diethylamino groups) with bioactivity using MOE or Schrödinger .
Q. How does the substitution pattern influence structure-activity relationships (SAR) compared to analogs?
| Compound | Key Substituents | Bioactivity | Reference |
|---|---|---|---|
| Target Compound | 3,4-dichloroanilino, diethylamino-furan | Anticancer (IC50: 2.1 µM, MCF-7) | – |
| Thiazolidinedione | Thiazolidinone core | Antidiabetic (PPAR-γ agonist) | |
| Pyrazole Derivative | 4-fluorophenyl | Anti-inflammatory (COX-2 IC50: 0.8 µM) |
- The dichloroanilino group enhances hydrophobic interactions with kinase pockets, while the diethylamino-furan moiety improves solubility and membrane permeability .
Q. What methodologies are recommended for designing in vitro and in vivo efficacy studies?
- In vitro :
- Dose-response curves (0.1–100 µM) in 3D tumor spheroids to mimic in vivo conditions .
- Mitochondrial membrane potential assays (JC-1 staining) to probe apoptosis .
- In vivo :
- Xenograft models (e.g., BALB/c mice with HT-29 tumors) at 10–50 mg/kg doses .
- Pharmacokinetic profiling via LC-MS/MS to assess bioavailability and metabolism .
Q. How can interaction studies elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to purified targets (e.g., EGFR) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
Methodological Notes
- Avoid commercial sources : Focus on in-house synthesis or academic collaborations for compound access.
- Data reproducibility : Replicate key experiments across independent labs to validate findings .
- Ethical compliance : Follow institutional guidelines for in vivo studies and cytotoxicity testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
